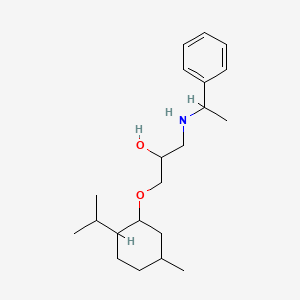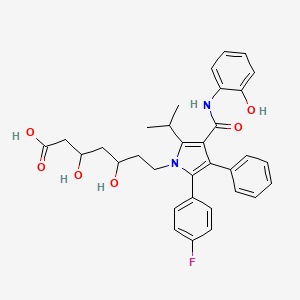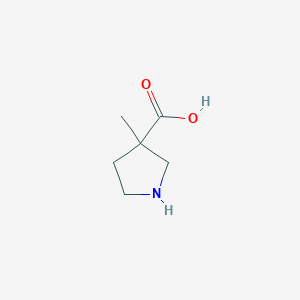
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I is a fluorescent dye widely used in scientific experiments. Its unique properties make it useful in a variety of applications, including biological imaging, sensing, and detection.
Preparation Methods
The synthesis of Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I involves several steps. The primary synthetic route includes the reaction of cyclooctadiene with 2-pyridinalmethylimine in the presence of a rhodium catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one of its ligands is replaced by another ligand under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in biological imaging to visualize cellular structures and processes due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of sensors and detection systems for environmental monitoring and quality control.
Mechanism of Action
The mechanism by which Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under fluorescent microscopy. Its antineoplastic action in cancer treatment is thought to involve the inhibition of tumor growth and metastasis through mechanisms that are not solely cytotoxic but may also involve modulation of the immune response .
Comparison with Similar Compounds
Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I can be compared with other similar compounds such as:
Cyclooctadiene-(2-pyridinalisopropylimine)rhodamine I: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Cyclooctadiene-(2-pyridinalethylimine)rhodamine I: Another variant with different substituents, affecting its fluorescent properties and applications.
The uniqueness of this compound lies in its specific combination of ligands and rhodium center, which confer distinct fluorescent properties and biological activities .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;N-methyl-1-pyridin-2-ylmethanimine;rhodium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C7H8N2.ClH.Rh/c1-2-4-6-8-7-5-3-1;1-8-6-7-4-2-3-5-9-7;;/h1-2,7-8H,3-6H2;2-6H,1H3;1H;/p-1/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYNOTAEXIGBRR-PHFPKPIQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98716-29-1 |
Source


|
| Record name | Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)
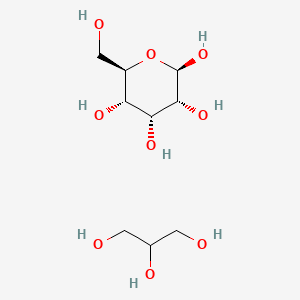
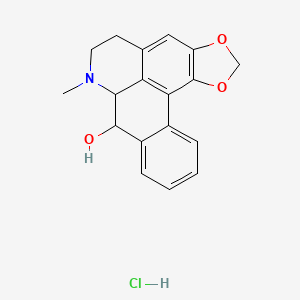
![1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)
![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
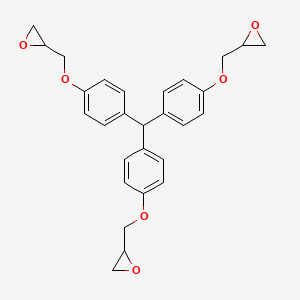
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)
